Boc-Alg(Z)2-OH

Description

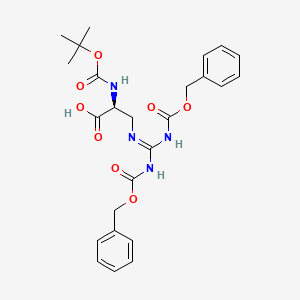

Boc-Alg(Z)₂-OH is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and two benzyloxycarbonyl (Z) protecting groups. Its molecular formula is C₁₉H₃₄N₄O₈, with a molecular weight of 446.51 g/mol . The compound is utilized in peptide synthesis, where the Boc group provides acid-labile protection for the amino group, while the Z groups protect other reactive sites (e.g., side chains), enabling selective deprotection during solid-phase synthesis. Structural analogs of Boc-Alg(Z)₂-OH include derivatives with alternative protecting groups (e.g., Fmoc) or different amino acid backbones (e.g., arginine or lysine derivatives) .

Properties

Molecular Formula |

C25H30N4O8 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m0/s1 |

InChI Key |

VBPMOUQILDHBKO-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Alg(Z)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxycarbonyl (Z) groups protect the guanidino side chain. The synthesis can be carried out under mild conditions using reagents such as Boc anhydride and benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group installation .

Chemical Reactions Analysis

Types of Reactions

Boc-Alg(Z)2-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Z protective groups using strong acids like trifluoroacetic acid or catalytic hydrogenation, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for Z group removal.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

Deprotection: Free arginine or its derivatives.

Coupling: Peptides or longer amino acid chains.

Scientific Research Applications

Boc-Alg(Z)2-OH is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-Alg(Z)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino acid can participate in forming peptide bonds, contributing to the formation of larger peptide or protein structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Boc-Alg(Z)₂-OH and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Features |

|---|---|---|---|---|

| Boc-Alg(Z)₂-OH | C₁₉H₃₄N₄O₈ | 446.51 | Boc, 2×Z | Medium-sized amino acid derivative; dual Z groups for side-chain protection. |

| Boc-Arg(Z)₂-OH | C₂₇H₃₄N₄O₈ | 542.58 | Boc, 2×Z | Larger arginine backbone; higher molecular weight due to extended side chain. |

| Z-Lys(Boc)-OH | C₁₉H₂₈N₂O₆ | 380.44 | Z, Boc | Lysine derivative; single Boc and Z groups; lower molecular weight. |

| Fmoc-Alg(Z)₂-OH | C₂₄H₂₆N₄O₈ | 498.49 | Fmoc, 2×Z | Fluorenylmethyloxycarbonyl (Fmoc) group replaces Boc; base-sensitive deprotection. |

| 2-(Boc-amino)benzoic acid | C₁₂H₁₅NO₄ | 237.25 | Boc | Smaller aromatic compound; lacks Z groups; used in non-peptide syntheses. |

Key Comparisons:

Protecting Group Chemistry: Boc vs. Fmoc: Boc is acid-labile, while Fmoc is base-labile . Fmoc-Alg(Z)₂-OH is preferred for orthogonal deprotection strategies in solid-phase synthesis. Z Group Stability: The benzyloxycarbonyl (Z) groups in Boc-Alg(Z)₂-OH require hydrogenolysis (e.g., H₂/Pd) for removal, similar to Boc-Arg(Z)₂-OH .

Structural and Functional Differences: Amino Acid Backbone: Boc-Alg(Z)₂-OH and Boc-Arg(Z)₂-OH differ in their amino acid residues (alg vs. arginine), impacting solubility and steric hindrance during peptide coupling . Molecular Weight: Boc-Arg(Z)₂-OH (542.58 g/mol) is significantly heavier than Boc-Alg(Z)₂-OH (446.51 g/mol), influencing pharmacokinetic properties like diffusion rates .

Applications :

- Peptide Synthesis : Boc-Alg(Z)₂-OH and Z-Lys(Boc)-OH are used for introducing protected residues into peptide chains, but the latter’s lysine backbone is more hydrophilic .

- Biological Activity : Unlike 2-OH anthocyanins (e.g., cyanidin-3-glucoside), which modulate immune responses , Boc-Alg(Z)₂-OH is primarily a synthetic intermediate without direct bioactivity.

Physicochemical Properties :

- Solubility : Boc-Alg(Z)₂-OH’s solubility in organic solvents (e.g., DMF, DCM) is higher than Z-Lys(Boc)-OH due to its hydrophobic Boc and Z groups .

- Stability : Boc groups are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Z groups remain intact unless hydrogenated .

Research Findings and Trends

- Synthetic Utility : Boc-Alg(Z)₂-OH’s dual Z groups enable precise side-chain functionalization in complex peptide architectures, as seen in analogs like Boc-Arg(Z)₂-OH .

- Pharmacokinetics : While Z-Lys(Boc)-OH exhibits high gastrointestinal absorption and P-glycoprotein substrate behavior , Boc-Alg(Z)₂-OH’s larger size may reduce membrane permeability.

- Emerging Analogs : Fmoc-protected derivatives (e.g., Fmoc-Alg(Z)₂-OH) are gaining traction due to their compatibility with automated peptide synthesizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.